Dehydroeburicoic acid possesses a lanostane-type triterpenoid skeleton, characterized by a four-ring structure with various functional groups. [] Specific structural features include:* Carboxylic acid group: Contributes to the acidic nature of the molecule.* Hydroxyl groups: Potential sites for hydrogen bonding and interactions with other molecules.* Double bonds: Contribute to the molecule's reactivity and potential for forming derivatives.
Research suggests that Dehydroeburicoic acid exerts its biological effects through various mechanisms, including:* Induction of apoptosis: DEA has been shown to trigger apoptosis in cancer cells through mitochondrial perturbation, involving Bcl-2 phosphorylation and caspase-3 activation. []* Inhibition of Keap1-Nrf2 protein-protein interaction: DEA disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant genes. []* Inhibition of GSK3β: DEA directly inhibits GSK3β, further contributing to Nrf2 activation and antioxidant response. []* Activation of ALDH2: DEA upregulates aldehyde dehydrogenase 2 (ALDH2) activity, accelerating acetaldehyde metabolism and mitigating alcoholic liver disease. []* Modulation of glucose and lipid metabolism: DEA influences glucose uptake and lipid metabolism by modulating GLUT4, PPARα expression, and AMPK phosphorylation. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5